N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-16(2,3)19-14(12-9-23(21,22)10-13(12)18-19)17-15(20)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUKRCJOHLRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Oxidation to Form the Dioxo Structure: Oxidation reactions are employed to introduce the dioxo functionality.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide group to the thieno[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups.
Substitution: The benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s fused thienopyrazol system distinguishes it from non-fused pyrazole derivatives like 10d-3-2 and 10d-2. The sulfone group in the thienopyrazol core increases polarity compared to the unmodified pyrazole rings in compounds .
Substituent Effects: The benzamide group in the target compound and 10d-3-2 contrasts with BG15912’s acetamide, which may alter hydrogen-bonding capacity and solubility.
Research Findings and Implications
Physicochemical Properties
- Thermal Stability : The tert-butyl group in all compounds likely improves thermal stability, as seen in 10d-3-2’s melting point (105–106°C) . The sulfone group in the target compound may further elevate thermal stability due to increased molecular rigidity.
- Spectroscopic Signatures : The absence of sulfone-related IR peaks (e.g., ~1300–1150 cm⁻¹ for S=O stretches) in 10d-3-2 and 10d-4 underscores a critical differentiating feature of the target compound .
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS Number: 449784-51-4) is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound are under investigation but can be inferred from the general properties of related compounds.
1. Anti-inflammatory Activity
Pyrazole derivatives like celecoxib have been recognized for their anti-inflammatory properties. Studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief .
2. Anticancer Potential
Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting cell proliferation. The thieno[3,4-c]pyrazole moiety may enhance these effects through specific interactions with cellular targets involved in cancer progression .
3. Antimicrobial Effects
Research has demonstrated that certain pyrazole compounds possess antimicrobial activity against various pathogens. The presence of the thieno ring may contribute to increased potency against bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Case Study 1: Synthesis and Evaluation
A study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that modifications at the benzamide position significantly influenced their efficacy against inflammatory conditions .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups on the pyrazole ring enhances anti-inflammatory activity. This finding suggests that this compound may exhibit similar enhancements in biological potency .
Biological Activity Summary Table
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}benzamide?
The synthesis involves four critical steps:
- Thieno[3,4-c]pyrazole core formation : Cyclization of thioketones with hydrazine derivatives under reflux in ethanol or DMF .
- tert-Butyl group introduction : Reaction with tert-butyl chloride in the presence of potassium carbonate (K₂CO₃) at 60–80°C .
- Benzamide linkage : Coupling via benzoyl chloride or activated esters (e.g., HATU/DMAP) in dichloromethane (DCM) or DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : NMR (¹H/¹³C) to verify substituents (e.g., tert-butyl singlet at δ 1.3 ppm, pyrazole protons at δ 6.5–7.2 ppm) .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass determination : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 358.45 for C₁₈H₂₂N₄O₄S) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity : IC₅₀ values of ~15 µM against MCF-7 breast cancer cells via apoptosis induction and G2/M cell cycle arrest .
- Anti-inflammatory effects : Inhibition of TNF-α and IL-6 in LPS-induced macrophages at 10–50 µM .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and scalability?
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., DBU or Et₃N) for tert-butyl group introduction to reduce side reactions .
- Flow chemistry : Use continuous flow reactors for precise temperature control during cyclization, improving reproducibility .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Substituent effects :
| Substituent (R) | Activity Trend (IC₅₀) | Mechanism |
|---|---|---|
| Benzyl (C₆H₅CH₂) | IC₅₀ = 15 µM (MCF-7) | Apoptosis via caspase-3 activation |
| 4-Methylbenzyl | IC₅₀ = 8 µM | Enhanced membrane permeability |
| 3-Methoxypropyl | Reduced activity | Steric hindrance at target binding site |
- Methodology : Structure-activity relationship (SAR) studies using analogues with varying R groups, paired with molecular docking (e.g., Autodock Vina) to predict binding affinity .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?
- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT assay at 48 hr) .
- Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS to account for false negatives .
- Target validation : CRISPR knockout of suspected targets (e.g., autotaxin) to confirm mechanism .
Q. What computational tools are recommended for studying target interactions?
- Molecular docking : AutoDock or Schrödinger Suite to model binding with autotaxin or inflammatory kinases .
- Molecular dynamics (MD) simulations : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .
- QSAR modeling : Use MOE or RDKit to predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .
Methodological Notes
- Data reproducibility : Always cross-validate biological results with orthogonal assays (e.g., Annexin V staining for apoptosis alongside caspase-3 assays) .
- Synthetic troubleshooting : Monitor reaction progress via TLC (silica GF254) to identify intermediates and optimize stepwise yields .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure data reliability for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
